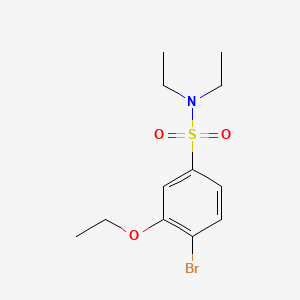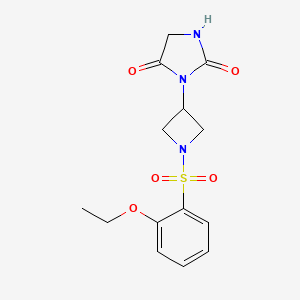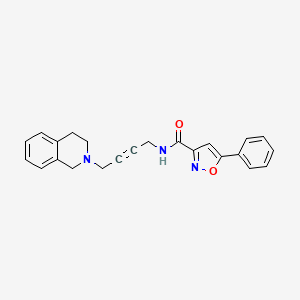![molecular formula C18H15N5O2S B2884087 N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide CAS No. 902298-57-1](/img/structure/B2884087.png)
N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide is a compound of interest due to its unique structural and chemical properties. It contains a complex assembly of heterocyclic frameworks and functional groups, potentially giving it significant utility in various fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. The initial steps often involve constructing the quinazolinone core, followed by forming the triazoloquinazoline scaffold. Key reagents typically include starting materials like 2-aminobenzamide and appropriate acylating agents to introduce the acetamide functionality. Specific conditions for these reactions include:
Formation of Quinazolinone Core: : This step generally involves the cyclization of 2-aminobenzamide with suitable reagents under heating conditions.
Triazoloquinazoline Formation:
Industrial production methods would optimize these steps, focusing on yield, purity, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized, potentially affecting the sulfur-containing moiety and resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions might target specific functional groups such as the acetamide or triazole ring.
Substitution: : Substitution reactions can modify the phenyl ring or the acetamide group, introducing various functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reductions. Substitution reactions often require nucleophiles or electrophiles under suitable solvent conditions.
Major Products
The major products of these reactions vary depending on the conditions and reagents used but generally include:
Sulfoxides/Sulfones: : From oxidation reactions.
Reduced Derivatives: : From reduction reactions.
Substituted Phenyl or Acetamide Derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry
The compound's structure suggests potential use as a building block in organic synthesis, particularly in constructing other complex heterocyclic compounds.
Biology and Medicine
In medicinal chemistry, this compound's unique structural framework hints at potential biological activity. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors, particularly in cancer or infectious diseases.
Industry
Industrially, such compounds might be investigated for use in materials science, potentially contributing to the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
Molecular Targets and Pathways
Though specific mechanisms would depend on its application, N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide might interact with various biological targets, such as enzymes involved in metabolic pathways or cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives and acetamide-containing heterocycles. Each of these compounds will have unique features in terms of their biological activity, synthetic accessibility, and physicochemical properties.
Uniqueness
What sets N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide apart is its specific combination of functional groups and heterocyclic cores, which may confer unique reactivity and potential biological activity.
Conclusion
This compound presents a fascinating subject for chemical investigation, with promising applications across various scientific and industrial fields
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(5-oxo-1H-triazolo[1,5-a]quinazolin-4-ium-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-26-13-6-4-5-12(9-13)20-16(24)11-22-17-10-19-21-23(17)15-8-3-2-7-14(15)18(22)25/h2-10H,11H2,1H3,(H,20,24)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXWFFYHVUJNV-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C[N+]2=C3C=NNN3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N5O2S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2884016.png)
![1-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)piperidin-2-one](/img/structure/B2884017.png)
![4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2884020.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2884021.png)



![1-(3-CYANO-6-METHYLQUINOLIN-4-YL)-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2884025.png)
